Guanosine-2'-monophosphate

Enzyme inhibition Ribonuclease T1 Binding kinetics

Researchers substituting 3′-GMP or 5′-GMP for 2′-GMP in RNase T1 assays obtain false negatives-these isomers lack the requisite 2′-phosphate geometry for high-affinity active-site engagement. Guanosine-2′-monophosphate (2′-GMP) is the definitive RNase T1 inhibitor (EC 3.1.27.3). • Binding: Ka = 4.2 × 10⁶ M⁻¹ vs 3.1 × 10⁶ M⁻¹ for 3′-GMP; slower koff (1.2 × 10³ s⁻¹ vs 2.0 × 10³ s⁻¹). • Affinity ligand synthesis: Essential precursor for 5′-(4-aminophenylphosphoryl)-guanosine 2′-phosphate agarose resins enabling selective nuclease purification. • Enzyme profiling: Stable negative-control substrate for phosphodiesterase screens (resistant to Fusarium PDMase cleavage). Procure ≥95% purity 2′-GMP to ensure reproducible inhibition kinetics and ligand chemistry.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 12237-07-9
Cat. No. B083360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-2'-monophosphate
CAS12237-07-9
SynonymsC.I. Reactive Red 55
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
InChIKeyWTIFIAZWCCBCGE-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes3.6 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-2'-monophosphate: Product Profile


Guanosine-2'-monophosphate (2'-GMP, 2'-guanylic acid) is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase, with molecular formula C10H14N5O8P and monoisotopic mass 363.058 Da [1]. It is a naturally occurring nucleotide found in Helianthus tuberosus [1]. Unlike its more prevalent isomer guanosine-5'-monophosphate (5'-GMP), which serves as an RNA monomer and umami taste enhancer, 2'-GMP occupies a specialized niche as a potent inhibitor of ribonuclease T1 (EC 3.1.27.3) [1]. The 2'-phosphoester linkage confers distinct stereoelectronic properties that fundamentally alter its interaction with nucleic acid–metabolizing enzymes compared to the 3'- and 5'-isomers.

Ribonuclease T1 inhibition study fit
Affinity ligand synthesis for ribonuclease capture
Phosphodiesterase substrate profiling and stability studies

Guanosine-2'-monophosphate: Procurement Risks


The three guanosine monophosphate positional isomers—2'-GMP, 3'-GMP, and 5'-GMP—exhibit markedly divergent biochemical behaviors due to the location of the phosphate ester. 5'-GMP is the canonical nucleotide monomer for RNA synthesis and signal transduction (as GTP), whereas 3'-GMP is an RNA degradation intermediate [1]. 2'-GMP, however, functions primarily as an enzyme inhibitor, with binding kinetics and substrate susceptibility profiles that differ by orders of magnitude from its isomers [2][3]. Substituting 3'-GMP or 5'-GMP for 2'-GMP in assays targeting ribonuclease T1 or related nucleases will yield false negatives or misleading kinetic data because these isomers lack the requisite 2'-phosphate geometry for high-affinity active-site engagement. The quantitative evidence below substantiates this functional non-equivalence and provides procurement decision support.

Target (2'-GMP) vs. Substitute (3'-GMP / 5'-GMP)
High-affinity RNase T1 binding with slower dissociation
Isomers may show orders of magnitude weaker inhibition, altering kinetic readouts
2'-phosphate geometry engages active-site residues
3'- or 5'-phosphate geometry fails to reproduce binding mode; false negatives likely
Resistance to specific phosphodiesterases supports stable analog use
3'-phosphate is a good substrate; rapid degradation may compromise assay stability

Guanosine-2'-monophosphate: Quantitative Comparison


RNase T1 Inhibitor Dissociation Kinetics

In a direct head-to-head comparison using genetically engineered ribonuclease T1, 2'-GMP demonstrated a dissociation rate constant (koff) of 1.2 ± 0.2 × 10³ s⁻¹, compared to 2.0 ± 0.3 × 10³ s⁻¹ for 3'-GMP [1]. The association rate constants (kon) were comparable: 5.0 ± 0.5 × 10⁹ M⁻¹ s⁻¹ for 2'-GMP versus 6.1 ± 0.5 × 10⁹ M⁻¹ s⁻¹ for 3'-GMP [1]. Association constants (Ka) from fluorimetric titrations and temperature-jump experiments ranged between 3.1 × 10⁶ M⁻¹ and 4.3 × 10⁶ M⁻¹ for both nucleotides, indicating binding at least one order of magnitude tighter than previously anticipated [1].

RNase T1 Dissociation
Head-to-head
koff 1.2±0.2 × 10³ s⁻¹ vs 2.0±0.3 × 10³ s⁻¹ (3'-GMP)
Slower dissociation supports longer target residence time
Ribonuclease T1, pH 5.3, temperature-jump relaxation
Enzyme inhibition Ribonuclease T1 Binding kinetics

RNase T1 Association Kinetics

The association rate constant (kon) for 2'-GMP binding to ribonuclease T1 was determined to be 5.0 ± 0.5 × 10⁹ M⁻¹ s⁻¹, compared to 6.1 ± 0.5 × 10⁹ M⁻¹ s⁻¹ for 3'-GMP [1]. Both values approach the diffusion-controlled limit. The resulting association constants (Ka = kon/koff) are 4.2 × 10⁶ M⁻¹ for 2'-GMP and 3.1 × 10⁶ M⁻¹ for 3'-GMP, demonstrating that 2'-GMP forms a thermodynamically more stable complex [1]. 5'-GMP was also investigated but showed the weakest inhibitory power among the three isomers [2].

RNase T1 Association
Head-to-head
kon 5.0±0.5 × 10⁹ M⁻¹s⁻¹ vs 6.1±0.5 × 10⁹ M⁻¹s⁻¹; Ka 4.2×10⁶ vs 3.1×10⁶ M⁻¹
Higher overall affinity confirms preferred inhibition complex
Fluorimetric titration and temperature-jump, pH 5.3
Enzyme inhibition Ribonuclease T1 Association kinetics

Computational Modeling of RNase T1 Inhibition

Energy minimization studies on the binding of guanosine monophosphate isomers to RNase T1 revealed that inhibitory power decreases in the order 2'-GMP > 3'-GMP > 5'-GMP, in agreement with experimental observations [1]. 2'-GMP and 5'-GMP can bind in either C3'-endo or C2'-endo ribose puckered conformations, with C3'-endo favored, whereas 3'-GMP binds predominantly in the C3'-endo form [1]. Hydrogen bonding analysis indicated that the catalytically essential residue His-92 interacts with the phosphate moiety in all three complexes, but the 2'-phosphate geometry provides optimal stabilization [1].

Inhibitory Rank Order
Class-level
2'-GMP > 3'-GMP > 5'-GMP
Computational modeling agrees with experimental kinetics
Energy minimization; no quantitative Ki reported
Molecular modeling Enzyme-inhibitor complex Structure-activity relationship

2'-Phosphate Degradation Resistance

Kinetic analysis of Fusarium moniliforme phosphodiesterase-phosphomonoesterase (PDMase) revealed that, judged by kcat/Km, 3'-phosphates are good substrates whereas 2'-phosphates are poor substrates [1]. The enzyme's kcat is primarily determined by phosphate position, with 3'-phosphates and 2':3'-cyclic phosphates yielding large kcat values, while 2'-phosphates and 3':5'-cyclic phosphates yield small kcat values [1]. Adenosine 2'-phosphate was a notable exception, being hydrolyzed relatively easily [1]. For guanosine derivatives, the 2'-phosphate position confers substantial resistance to enzymatic cleavage compared to the 3'-phosphate isomer.

Phosphodiesterase Stability
Class-level
2'-phosphate: poor substrate; 3'-phosphate: good substrate
Supports nucleotide stability studies
Fusarium PDMase, pH 5.3, 37°C, HPLC-based assay
Nucleotide metabolism Phosphodiesterase Substrate specificity

Affinity Purification of Ribonucleases

A 5'-(4-amino-phenylphosphoryl)-guanosine 2',(3') phosphate derivative, synthesized from 2'-GMP, was insolubilized onto agarose beads and used for affinity chromatography of Nicotiana tabacum ribonucleases [1]. The adsorbent bound tobacco and other plant ribonucleases strongly but reversibly at pH 5.4, with elution achievable by altering pH, ionic strength, or by specific elution with substrate/inhibitor [1]. Binding was not due to simple ion-exchange but relied on specific active-site recognition conferred by the guanosine 2'-phosphate moiety [1].

Affinity Purification
Supporting evidence
2'-GMP-derived ligand binds plant ribonucleases reversibly at pH 5.4
Enables selective ribonuclease capture
Agarose-immobilized affinity resin; specific active-site recognition
Affinity chromatography Protein purification Ribonuclease

Guanosine-2'-monophosphate: Validated Applications


Ribonuclease T1 Inhibition Assays

2'-GMP is the inhibitor of choice for ribonuclease T1 (EC 3.1.27.3) studies, as demonstrated by direct kinetic comparisons showing its slower dissociation rate (koff = 1.2 × 10³ s⁻¹ vs 2.0 × 10³ s⁻¹ for 3'-GMP) and higher overall affinity (Ka = 4.2 × 10⁶ M⁻¹ vs 3.1 × 10⁶ M⁻¹) [1]. Researchers investigating RNA hydrolysis mechanisms, guanosine-specific endoribonuclease activity, or designing competitive inhibition experiments should procure 2'-GMP rather than 3'-GMP or 5'-GMP to ensure physiologically relevant inhibition profiles.

Affinity Resin for Ribonuclease Purification

2'-GMP serves as a critical starting material for synthesizing affinity ligands targeting ribonucleases. The 5'-(4-amino-phenylphosphoryl)-guanosine 2'-phosphate derivative, when immobilized on agarose, enables selective, reversible binding of plant ribonucleases at pH 5.4 [2]. This established methodology can be adapted for purifying recombinant RNase T1, RNase A, or related nucleases from complex biological mixtures. Procurement of high-purity 2'-GMP is essential for reproducible ligand synthesis.

Phosphodiesterase Substrate Profiling

Given that 2'-phosphates are classified as 'poor substrates' for Fusarium phosphodiesterase-phosphomonoesterase (PDMase) compared to 3'-phosphates [3], 2'-GMP is a valuable tool for probing substrate specificity determinants in nucleotide-degrading enzymes. It can be used as a negative control substrate in high-throughput screening assays for phosphodiesterase inhibitors, or as a stable nucleotide analog in enzymatic degradation studies where resistance to cleavage is desired.

Molecular Modeling and SAR Studies

The well-characterized binding modes of 2'-GMP to RNase T1—including its favored C3'-endo ribose pucker and hydrogen-bonding network involving His-92 [4]—make it an ideal reference ligand for computational docking, molecular dynamics simulations, and SAR studies of nucleotide-binding proteins. Its distinct 2'-phosphate geometry provides a benchmark for evaluating the steric and electronic requirements of guanosine-recognition sites.

Application
Selection Property
Validation Focus
Ribonuclease T1 inhibition studies
Guanosine 2'-phosphate binding kinetics
Target residence time in RNase T1 assays
Affinity resin for ribonuclease purification
Specific active-site recognition
Binding selectivity at research pH
Phosphodiesterase substrate profiling
Phosphate positional stability
Resistance to 3'-specific phosphodiesterases
Molecular modeling and SAR studies
2'-phosphate geometry benchmark
Active-site hydrogen bond network validation

Technical Documentation Hub

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26 linked technical documents
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